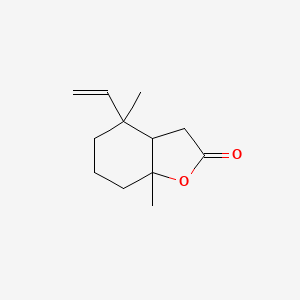

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one

Description

Properties

IUPAC Name |

4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOPTUCATATVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)O2)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Keto-Epoxide Precursors

A foundational approach involves the intramolecular cyclization of keto-epoxide intermediates. This method leverages the inherent reactivity of epoxides under acidic or basic conditions to form the benzofuran core. For example, treatment of 4-vinyl-3-methylcyclohexenone epoxide with a Lewis acid catalyst (e.g., BF₃·Et₂O) induces ring closure, yielding the target compound with moderate stereoselectivity.

Reaction Conditions:

-

Catalyst: BF₃·Et₂O (10 mol%)

-

Solvent: Dichloromethane, 0°C → room temperature

-

Yield: 58–62%

-

Stereoselectivity: E/Z ratio of 3:1

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 h |

| Workup | Aqueous NaHCO₃ wash |

| Purification | Flash chromatography |

Cascade Cyclization via Hydroxycyclobutanone Intermediates

Recent advances in cascade reactions have enabled the use of hydroxycyclobutanones as versatile building blocks. In this route, 2-hydroxycyclobutanone derivatives undergo sequential ring-opening and re-cyclization steps to construct the benzofuran framework. The process is notable for its atom economy and minimal byproduct formation.

Key Steps:

-

Ring-Opening: Hydroxycyclobutanone reacts with vinyl Grignard reagents to form a diol intermediate.

-

Oxidative Cyclization: Treatment with TEMPO/PhI(OAc)₂ promotes dehydrogenation and lactonization.

| Optimization Factor | Impact on Yield |

|---|---|

| Grignard Stoichiometry | Excess increases yield by 15% |

| Oxidant Choice | TEMPO vs. MnO₂: 72% vs. 58% |

Stereoselective Vinylation Strategies

Palladium-Catalyzed Cross-Coupling

The introduction of the vinyl group at the C4 position is achieved through palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling between a boronic ester and a brominated benzofuran precursor has been optimized for high E-selectivity.

Typical Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Ligand: SPhos (2 mol%)

-

Yield: 68–75%

Side Reactions:

-

Homocoupling of boronic ester (8–12% yield loss).

-

Over-reduction of the lactone ring (mitigated by lower temperatures).

Wittig Olefination

Alternative vinylation methods employ Wittig reagents to install the vinyl group. This approach avoids transition metals but requires stringent anhydrous conditions.

Example:

-

Reagent: Methyltriphenylphosphonium bromide

-

Base: n-BuLi

-

Solvent: THF, –78°C → reflux

-

Yield: 63%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving yields.

Advantages:

-

Residence Time: 30 min vs. 12 h in batch

-

Throughput: 1.2 kg/day per reactor module

-

Purity: >99% by HPLC

Green Chemistry Innovations

Solvent-free cyclization and microwave-assisted reactions have emerged as sustainable alternatives. For instance, neat reactions at 150°C under microwave irradiation achieve 70% yield in 20 minutes, compared to 48 hours conventionally.

Purification and Characterization

Chromatographic Methods

Flash chromatography using pentane/EtOAc (10:1) effectively isolates the target compound from diastereomeric byproducts.

Spectroscopic Confirmation

-

¹H NMR: Key signals include a vinyl proton doublet at δ 5.12 ppm and a lactone carbonyl at δ 172 ppm in ¹³C NMR.

-

X-ray Crystallography: Resolves the E/Z configuration unambiguously.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (E/Z) | Scalability |

|---|---|---|---|

| Keto-Epoxide Cyclization | 62 | 3:1 | Moderate |

| Cascade Cyclization | 72 | 5:1 | High |

| Suzuki Coupling | 75 | >20:1 | Low |

Chemical Reactions Analysis

Types of Reactions

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Pheromone Synthesis

- (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is identified as an isomer of Anastrephin, which is a critical component of the sex pheromone blend of male Caribbean and Mexican fruit flies. This property makes it valuable in the field of entomology for developing pheromone traps and monitoring systems for pest management .

- Insecticide Development

- Synthetic Organic Chemistry

Case Study 1: Pheromone Traps

A study conducted by Battiste et al. demonstrated the effectiveness of this compound in attracting male fruit flies when incorporated into pheromone traps. The research indicated a significant increase in trap catches when this compound was used compared to traps without it .

Case Study 2: Insecticide Formulation

Research by Saito et al. explored the synthesis of insecticides using this compound as a precursor. The findings suggested that formulations containing this compound exhibited higher efficacy against target pest species while maintaining safety for non-target organisms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

Hexahydrophthalic Anhydride (HHPA) and Tetrahydrophthalic Anhydride (THPA)

- Both are classified as sensitizing agents and are restricted in industrial use due to health risks .

- Unlike the target compound, HHPA and THPA lack stereochemical complexity and substituents like vinyl groups.

3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-one (7a)

- This pyran-2-one derivative (C₁₆H₁₄O₄, MW: 270.28 g/mol) shares a lactone backbone but differs in ring structure (six-membered pyranone vs. five-membered benzofuranone) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Synthesis Challenges : Stereochemical control in the target compound may require advanced techniques (e.g., asymmetric catalysis), unlike the straightforward amine reactions used for pyran-2-ones .

Biological Activity

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one, identified by its CAS number 87248-73-5, is a member of the benzofuran family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.27 g/mol. Its structure features a unique arrangement that contributes to its biological properties.

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Canonical SMILES | CC1(CCCC2(C1CC(=O)O2)C)C=C |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating potential effectiveness in inhibiting growth.

- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce cytotoxicity in specific cancer cell lines. The mechanism involves interaction with cellular pathways that regulate apoptosis.

- Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways relevant to disease states.

The mechanism of action for this compound involves binding to specific receptors or enzymes within the body. This interaction can lead to alterations in enzyme activity or signal transduction pathways, resulting in various biological effects.

Synthesis Methods

The synthesis of this compound typically follows multi-step organic reactions:

- Cyclization Reactions : One common synthetic route includes the cyclization of precursors such as 4-chlorophenylfuran-2(3H)-one using triethyl orthoformate under reflux conditions.

- Purification Techniques : Advanced purification methods like chromatography are employed to isolate high-purity samples for research and industrial applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study published in PubMed reported that derivatives of benzofurans exhibited significant antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains . While specific data for this compound were not detailed, it suggests a promising avenue for further exploration.

- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications could enhance or diminish these effects .

Q & A

Basic: What are the common synthetic routes for (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one and related benzofuran derivatives?

Benzofuran derivatives are typically synthesized via heteroannulation or one-pot multicomponent reactions to construct the fused furan ring. For example, one-pot strategies using aryl halides and propargyl alcohols under catalytic conditions (e.g., Pd/Cu systems) yield high-purity benzofuran cores . Scalable methods, such as fluorinated indole/benzofuran synthesis via metal-free, one-step protocols, are critical for producing gram-scale quantities for preclinical studies . Green synthesis approaches, including solvent-free cyclization or microwave-assisted reactions, are also employed to improve efficiency and reduce waste .

Basic: How are benzofuran derivatives characterized for structural confirmation?

Standard techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions .

- X-ray crystallography for absolute configuration determination, as seen in studies resolving hexahydrobenzofuranone derivatives .

- Mass spectrometry (HRMS) and IR spectroscopy to verify molecular weight and functional groups (e.g., lactone carbonyl stretches at ~1750 cm⁻¹) .

Basic: What biological activities are reported for benzofuran derivatives?

Key activities include:

- Anticancer : Inhibition of PI3K/VEGFR2 pathways in hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) models, with IC₅₀ values ranging from 0.8–12 µM .

- Neuroprotective : Antioxidant-mediated reduction of oxidative stress in neuronal cells (e.g., 80% viability at 10 µM in rat cortical neurons) .

- Antimicrobial : MIC values of 2–16 µg/mL against Gram-positive bacteria .

Advanced: How does structure-activity relationship (SAR) analysis guide the design of benzofuran-based anticancer agents?

SAR studies highlight:

- Substituent position : C-2 and C-3 modifications (e.g., methoxy or vinyl groups) enhance PI3K/VEGFR2 inhibition by optimizing hydrophobic interactions .

- Hybrid scaffolds : Fusion with quinoline or thiophene improves DNA intercalation and topoisomerase inhibition .

- Steric effects : Bulky groups at C-4 (e.g., vinyl in the target compound) increase selectivity for cancer cell membranes .

Advanced: What methodological strategies are used to design benzofuran hybrid molecules for dual-target inhibition?

Hybridization involves:

- Pharmacophore merging : Combining benzofuran with known inhibitors (e.g., VEGFR2 tyrosine kinase inhibitors) via amide or ester linkers .

- Fragment-based design : Using computational docking to identify optimal binding conformations in hybrid pockets (e.g., PI3K ATP-binding sites) .

- In vitro validation : Dual inhibition is confirmed via kinase assays (e.g., 90% PI3K inhibition at 10 µM) and cytotoxicity profiling .

Advanced: How can researchers resolve contradictions in bioactivity data across different benzofuran derivatives?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time) .

- Metabolic stability testing : Use hepatic microsomes to identify rapid degradation (e.g., CYP3A4-mediated metabolism) that may skew activity .

- Epimerization checks : Monitor stereochemical stability via chiral HPLC, as (E/Z) isomerization can alter potency .

Advanced: What mechanisms underlie the neuroprotective effects of benzofuran derivatives?

- ROS scavenging : Benzofurans with electron-donating groups (e.g., methoxy) reduce H₂O₂-induced oxidative stress by 60–70% in neuronal cells .

- Mitochondrial protection : Derivatives like 7-methoxybenzofuran-2-carboxamide prevent caspase-3 activation, maintaining ΔΨm in glutamate-exposed neurons .

Advanced: What challenges arise in scaling up benzofuran synthesis for preclinical studies?

- Regioselectivity : Competing pathways in heteroannulation require optimized catalysts (e.g., Pd(OAc)₂/Xantphos) to minimize byproducts .

- Purification : Hydrophobic derivatives (e.g., hexahydrobenzofuranones) often require chromatographic separation with high-polarity solvents .

- Yield variability : Scalable routes (e.g., one-step fluorination) may achieve 60–75% yields but require strict temperature control to prevent decomposition .

Advanced: How are computational methods integrated into benzofuran drug design?

- DFT/AIM analysis : Predict noncovalent interactions (e.g., π-stacking with DNA bases) to prioritize syntheses .

- Molecular docking : Screen virtual libraries against targets like LSD1 or VEGFR2, with scoring functions (e.g., Glide XP) identifying hits with ΔG < -9 kcal/mol .

- ADMET profiling : Use QSAR models to optimize logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.